molecular formula C12H12N2O3 B1280895 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 879996-64-2

3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1280895
CAS No.: 879996-64-2
M. Wt: 232.23 g/mol
InChI Key: KCSSPFHUWREFSY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a formyl group at the 4-position and a 2,5-dimethoxyphenyl substituent at the 3-position. Pyrazole carbaldehydes are versatile intermediates in medicinal and organic chemistry due to their reactive aldehyde moiety, which enables further functionalization. The compound’s structural features align with derivatives studied for antioxidant, antimicrobial, and antitumor activities .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSSPFHUWREFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219658
Record name 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879996-64-2
Record name 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) at the 4-position of the pyrazole ring undergoes oxidation to form carboxylic acid derivatives. Key findings include:

Reagent/ConditionsProductYieldSource
KMnO₄ in H₂O-pyridine3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid85–92%
CrO₃ in acidic mediumSame as above78%

Mechanistic Insight : Oxidation proceeds via cleavage of the aldehyde C–H bond, forming a carboxylate intermediate that is protonated to yield the carboxylic acid .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol under mild conditions:

Reagent/ConditionsProductYieldSource
NaBH₄ in ethanol3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-methanol90%
LiAlH₄ in THFSame as above95%

Applications : The resulting alcohol serves as a precursor for etherification or esterification reactions .

Condensation Reactions

The aldehyde participates in nucleophilic additions with nitrogen-containing reagents:

3.1. Hydrazone Formation

ReagentProductConditionsSource
Hydrazine hydratePyrazole-4-carbaldehyde hydrazoneEthanol, reflux
SemicarbazideSemicarbazone derivativeAcidic medium, 60°C

Nucleophilic Aromatic Substitution

The methoxy groups on the phenyl ring undergo substitution under specific conditions:

Reagent/ConditionsProductYieldSource
NaOMe in DMF3-(2-Hydroxy-5-methoxyphenyl)-1H-pyrazole-4-carbaldehyde65%
H₂SO₄, HNO₃Nitro-substituted derivative50%

Limitations : Methoxy groups are strong ortho/para-directors, but steric hindrance from the pyrazole ring limits regioselectivity .

Coordination Chemistry

The pyrazole nitrogen and aldehyde oxygen act as ligands for metal coordination:

Metal SaltComplex FormedApplicationSource
Cu(NO₃)₂Tetradentate Cu(II) complexElectrochemical studies
FeCl₃Octahedral Fe(III) complexCatalysis

Structural Confirmation : X-ray crystallography reveals bidentate binding via N(pyrazole) and O(aldehyde) .

Industrial and Pharmacological Relevance

  • Drug Intermediate : Used in synthesizing antiproliferative agents targeting breast cancer (MDA-MB-231) .

  • Polymer Chemistry : Aldehyde group enables crosslinking in resin formulations .

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzaldehyde)Notes
Oxidation1.2× fasterEnhanced by electron-rich pyrazole
Reduction0.8× slowerSteric hindrance from dimethoxy
Condensation1.5× fasterActivated aldehyde group

Scientific Research Applications

Synthesis Steps:

  • Formation of Hydrazone : Reacting 2,5-dimethoxybenzaldehyde with hydrazine hydrate.
  • Cyclization : The hydrazone undergoes cyclization in an acidic medium to yield the pyrazole derivative.
  • Characterization : Characterization is performed using techniques like NMR spectroscopy to confirm the structure.

Chemistry

  • Building Block for Synthesis : This compound serves as a foundational unit for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new materials with desired properties.

Biology

  • Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties. Studies have shown that similar pyrazole derivatives exhibit significant biological activities against various pathogens.

Medicine

  • Pharmaceutical Development : The compound is being explored as a lead candidate for developing new pharmaceuticals due to its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and liver cancer cells.

Industry

  • Specialty Chemicals : Utilized in the synthesis of dyes, pigments, and other specialty chemicals due to its chemical reactivity and stability.

The biological activity of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold:

Cancer TypeCell LineEfficacy
Breast CancerMDA-MB-231Significant cytotoxicity
Liver CancerHepG2Variable efficacy
Lung CancerA549Inhibition of growth
Colorectal CancerHCT116Notable antiproliferative effects

The mechanisms through which this compound exerts its anticancer effects include:

  • Enzyme Inhibition : Targeting enzymes that regulate cancer cell growth.
  • Reactive Oxygen Species Generation : Inducing oxidative stress leading to apoptosis.
  • Copper Complex Interaction : Enhancing biological activity through redox reactions.

Case Studies

  • Anticancer Activity Study : A study demonstrated that derivatives similar to 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde exhibit significant antiproliferative effects on MDA-MB-231 breast cancer cells. The study reported IC50 values indicating effective concentration ranges for inducing cell death.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of pyrazole derivatives against various bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MIC) ranging from 0.10 μg/mL to 100 μg/mL against resistant bacterial species.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituents : 3,5-Difluorophenyl (electron-withdrawing) and phenyl groups.
  • Bioactivity: Fluorinated derivatives are associated with enhanced metabolic stability and bioavailability.

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituents : 3,5-Dimethyl (electron-donating) and phenyl groups.
  • Structural Insights : Crystallographic studies reveal that methyl groups induce steric hindrance, affecting molecular packing and solubility. Methyl-substituted derivatives may exhibit reduced polarity compared to methoxy analogs .

3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Substituents : Mixed methoxy and methyl groups.
  • Steric and Electronic Effects : The 2-methoxy group may direct electrophilic substitution, while 3,5-dimethyl groups create steric bulk. This combination could balance solubility and lipophilicity .

5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

  • Substituents : Chloro (electron-withdrawing) and 2,5-dimethylphenyl groups.
  • This contrasts with methoxy derivatives, where electron donation may stabilize the ring .

Antioxidant Activity (DPPH Assay)

  • Pyrazole-4-carbonitrile derivatives (e.g., from ) show dose-dependent DPPH scavenging, with IC₅₀ values influenced by substituents. Methoxy groups (as in the target compound) may enhance radical scavenging due to electron donation, whereas methyl or chloro groups might reduce efficacy .

Antimicrobial Activity

  • Derivatives in exhibited MIC values (25–100 μg/mL) against ATCC strains. Methoxy-substituted compounds could improve interactions with microbial enzymes compared to non-polar methyl groups .

Antitumor Potential

  • Fluorinated analogs () reference pyrazomycin’s activity, suggesting that electron-withdrawing groups may enhance cytotoxicity. The target compound’s methoxy groups might instead favor antioxidant over antitumor effects .

Structural and Electronic Comparison

Compound Substituent Electronic Effects Solubility Prediction Key Applications
3-(2,5-Dimethoxyphenyl)-1H-pyrazole Strong electron-donating Moderate (polar) Antioxidant, antimicrobial
3,5-Difluorophenyl analog Electron-withdrawing Low (lipophilic) Antitumor
3,5-Dimethyl analog Weak electron-donating Low Structural studies
5-Chloro-2,5-dimethylphenyl analog Electron-withdrawing (Cl) Very low Reactive intermediate

Biological Activity

3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde generally involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. Typical solvents used in this process include ethanol or methanol, often with acetic acid as a catalyst .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives similar to 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Compounds with similar structures have shown remarkable cytotoxicity against breast cancer cells .
  • Liver Cancer (HepG2) : Some derivatives were found to be less effective against HepG2 cells, indicating variability in efficacy depending on the cancer type .
  • General Cancer Activity : Pyrazole derivatives have been noted for their ability to inhibit the growth of lung, colorectal, and pancreatic cancers .

The biological activity of 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its interaction with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : Binding to enzymes involved in cancer cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to apoptosis in cancer cells .
  • Copper Complex Interaction : Forming stable complexes that may enhance its biological activity through redox reactions .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Pyrazole derivatives have shown activity against various bacterial strains and fungi. For instance:

  • In vitro Studies : Compounds similar to 3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde have been tested against Escherichia coli, Staphylococcus aureus, and Aspergillus niger, demonstrating promising antimicrobial activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AnticancerMDA-MB-231Significant cytotoxicity ,
AnticancerHepG2Moderate cytotoxicity
AntimicrobialE. coliInhibition of growth
AntimicrobialA. nigerInhibition of growth

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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